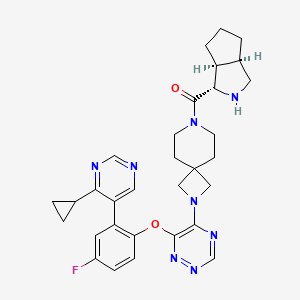![molecular formula C13H11Cl2N5 B12375072 5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YTHDC1-IN-1 ist ein potenter und selektiver Inhibitor des YTH-Domänen-enthaltenden Proteins 1 (YTHDC1). YTHDC1 ist ein nukleares Leserprotein, das N6-Methyladenosin (m6A)-Modifikationen an RNA erkennt und eine entscheidende Rolle im RNA-Stoffwechsel spielt, einschließlich Spleißen, Export und Abbau.
Herstellungsmethoden
Die Synthese von YTHDC1-IN-1 beinhaltet einen strukturbasierten Ansatz der pharmazeutischen Chemie. Der Prozess beginnt mit der Identifizierung einer Leitverbindung durch Hochdurchsatz-ScreeningDie endgültige Verbindung, YTHDC1-IN-1, wird durch eine Reihe von Reaktionen erhalten, einschließlich Amidbindungsbildung, Cyclisierung und Reinigung .
Vorbereitungsmethoden
The synthesis of YTHDC1-IN-1 involves a structure-based medicinal chemistry approach The process begins with the identification of a lead compound through high-throughput screeningThe final compound, YTHDC1-IN-1, is obtained through a series of reactions, including amide bond formation, cyclization, and purification .
Analyse Chemischer Reaktionen
YTHDC1-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu modifizieren.
Substitution: Substitutionsreaktionen werden verwendet, um verschiedene Substituenten einzuführen und die Eigenschaften der Verbindung zu verbessern. Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. .
Wissenschaftliche Forschungsanwendungen
YTHDC1-IN-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Rolle von YTHDC1 im RNA-Stoffwechsel und seine Wechselwirkungen mit anderen Proteinen zu untersuchen.
Biologie: Die Verbindung hilft beim Verständnis der biologischen Funktionen von m6A-Modifikationen und ihrer Auswirkungen auf zelluläre Prozesse.
Medizin: YTHDC1-IN-1 wird auf seine potenziellen therapeutischen Anwendungen bei Krebs untersucht, insbesondere bei der Hemmung der Proliferation von AML-Zellen.
Industrie: Die Rolle der Verbindung bei der Modulation des RNA-Stoffwechsels macht sie zu einem wertvollen Werkzeug bei der Entwicklung von RNA-basierten Therapeutika und Diagnostika .
Wirkmechanismus
YTHDC1-IN-1 entfaltet seine Wirkung, indem es an die YTH-Domäne von YTHDC1 bindet und so dessen Interaktion mit m6A-modifizierter RNA hemmt. Diese Hemmung stört die normalen Funktionen von YTHDC1, einschließlich RNA-Spleißen, -Export und -Abbau. Der Wirkmechanismus der Verbindung beinhaltet die Modulation der RNA-Stabilität und -Verarbeitung, was letztendlich die Genexpression und die zellulären Funktionen beeinflusst. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der m6A-Methyltransferase-Komplex und verschiedene RNA-bindende Proteine .
Wirkmechanismus
YTHDC1-IN-1 exerts its effects by binding to the YTH domain of YTHDC1, thereby inhibiting its interaction with m6A-modified RNA. This inhibition disrupts the normal functions of YTHDC1, including RNA splicing, export, and decay. The compound’s mechanism of action involves the modulation of RNA stability and processing, ultimately affecting gene expression and cellular functions. The molecular targets and pathways involved include the m6A methyltransferase complex and various RNA-binding proteins .
Vergleich Mit ähnlichen Verbindungen
YTHDC1-IN-1 ist aufgrund seiner hohen Selektivität und Potenz gegen YTHDC1 einzigartig. Ähnliche Verbindungen umfassen:
YTHDF1-IN-1: Ein Inhibitor, der auf den zytoplasmatischen m6A-Leser YTHDF1 abzielt.
YTHDF2-IN-1: Ein Inhibitor, der auf den zytoplasmatischen m6A-Leser YTHDF2 abzielt.
YTHDC2-IN-1: Ein Inhibitor, der auf den nuklearen m6A-Leser YTHDC2 abzielt. Im Vergleich zu diesen Verbindungen zielt YTHDC1-IN-1 speziell auf den nuklearen Leser YTHDC1 ab, wodurch es besonders nützlich für die Untersuchung des nuklearen RNA-Stoffwechsels und dessen Implikationen für Krankheiten wie AML ist
Eigenschaften
Molekularformel |
C13H11Cl2N5 |
|---|---|
Molekulargewicht |
308.16 g/mol |
IUPAC-Name |
5-chloro-3-[(3-chlorophenyl)methyl]-N-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C13H11Cl2N5/c1-16-12-11-10(17-13(15)18-12)9(19-20-11)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H,19,20)(H,16,17,18) |
InChI-Schlüssel |
ULSNLRVQBCXMSH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=NC2=C(NN=C21)CC3=CC(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


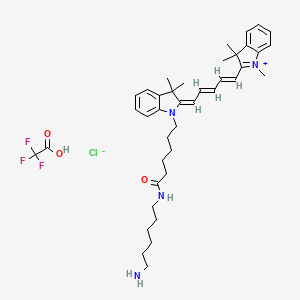
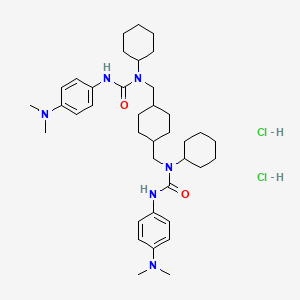
![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)
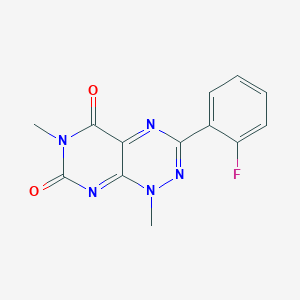

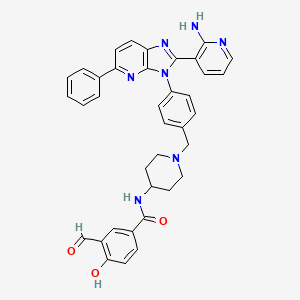
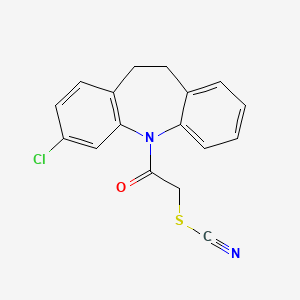
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
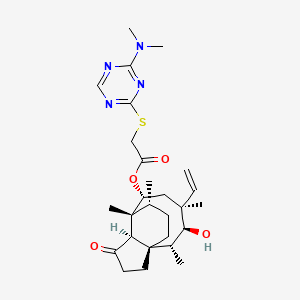

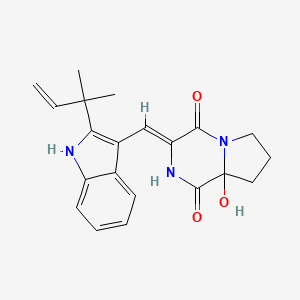
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
